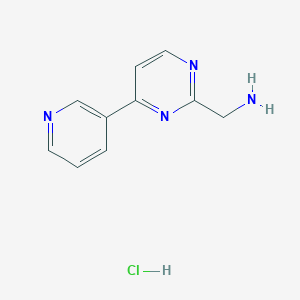

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride

Description

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic amine salt featuring a pyrimidine core substituted with a pyridin-3-yl group at the 4-position and a methanamine moiety at the 2-position, stabilized as a hydrochloride salt. Its synthesis likely involves coupling pyrimidine derivatives with pyridine-containing amines, followed by hydrochloric acid salt formation, as seen in analogous compounds .

Properties

Molecular Formula |

C10H11ClN4 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

(4-pyridin-3-ylpyrimidin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H10N4.ClH/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8;/h1-5,7H,6,11H2;1H |

InChI Key |

UKUGXPLYYHGDAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves:

- Formation of the Pyrimidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyridine Moiety : The reaction of 3-aminopyridine with a pyrimidine precursor is common, usually conducted under controlled conditions to ensure high yield and purity.

Industrial Production

For large-scale production, optimized reaction conditions are employed using continuous flow reactors that enhance yield and minimize costs. This approach ensures consistent quality in industrial applications.

Medicinal Chemistry

Research indicates that (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride has significant potential as a therapeutic agent due to its interaction with various biological targets:

- Anti-Fibrotic Activity : Studies suggest that derivatives can inhibit collagen expression, making them candidates for treating fibrotic diseases.

- Anticancer Properties : The compound's ability to modulate enzyme activity positions it as a potential drug for cancer treatment.

Pharmacology

The compound has been evaluated for its pharmacological effects, particularly in inhibiting specific protein kinases. For instance, derivatives have been tested against kinases like CDK9 and GSK3β, revealing insights into their inhibitory potency .

Case Studies and Research Findings

- Biological Activity Assessment : A study demonstrated that derivatives of this compound showed significant inhibition of collagen synthesis in vitro, supporting its potential use in fibrotic disease therapies.

- Kinase Inhibition Studies : Research involving various derivatives highlighted their effectiveness against specific kinases, with varying degrees of potency observed across different structural modifications .

- Optimization for Antimalarial Activity : Related compounds have been optimized to target Plasmodium falciparum effectively, showcasing the broader applicability of pyrimidine-based structures in combating infectious diseases .

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is believed to be due to its ability to inhibit collagen synthesis and deposition .

Comparison with Similar Compounds

Structural and Functional Analysis

- Aromatic Systems : The target compound’s pyrimidine-pyridine fusion provides a planar, nitrogen-rich scaffold, ideal for π-π stacking in receptor binding. In contrast, indole-based analogs (e.g., ) introduce a larger aromatic system, which may enhance affinity for hydrophobic pockets but reduce solubility.

- Sulfur-Containing Groups: Thiophene/thienyl groups (e.g., ) introduce sulfur atoms, which can participate in hydrogen bonding or metal coordination, altering bioavailability.

- Salt Forms: Most compounds are isolated as hydrochlorides (mono- or di-salts), improving crystallinity and aqueous solubility. For example, dihydrochloride salts () may offer higher stability than mono-salts under acidic conditions.

Biological Activity

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and specific case studies.

Synthesis and Structural Characteristics

The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride involves a series of steps that typically include the formation of pyridine and pyrimidine rings. Recent studies have focused on optimizing the synthesis of related compounds to enhance their biological efficacy. For example, derivatives of pyrido[3,4-g]quinazolines have been synthesized and evaluated for their protein kinase inhibitory activity, highlighting the importance of structural modifications in achieving desired biological outcomes .

Key Structural Features

- Pyridine and Pyrimidine Moieties : These heterocycles are crucial for the compound's interaction with biological targets.

- Hydrochloride Salt Form : The salt form can enhance solubility and bioavailability.

Antimicrobial Properties

Many compounds containing pyridine and pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of these heterocycles in (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride suggests potential antimicrobial properties, as evidenced by studies that demonstrate similar compounds' effectiveness against pathogens.

Case Study 1: Antiparasitic Activity

In a study focusing on dihydroquinazolinone derivatives targeting PfATP4, modifications in structure significantly influenced both aqueous solubility and metabolic stability. While not directly tested on (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride, these findings suggest that similar structural modifications could enhance its antiparasitic activity against malaria parasites .

Case Study 2: Antimycobacterial Activity

Research on substituted pyrazolo[1,5-a]pyrimidines has shown promising results in anti-mycobacterial assays. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. This indicates that (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride may also possess anti-mycobacterial properties based on its structural similarities to these active compounds .

Structure-Activity Relationship (SAR)

The biological activity of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride can be understood through SAR studies conducted on related compounds. Key findings include:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Pyridine Ring | Enhances interaction with targets | Critical for binding affinity |

| Pyrimidine Ring | Contributes to overall stability | Essential for maintaining structural integrity |

| Hydrochloride Form | Improves solubility | Increases bioavailability |

These insights suggest that optimizing substituents around the core structure can lead to enhanced potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.